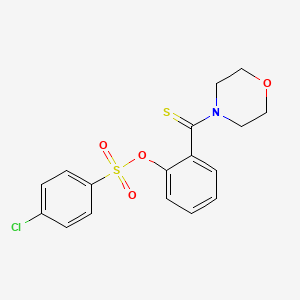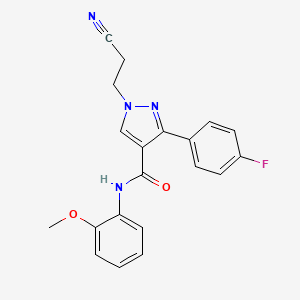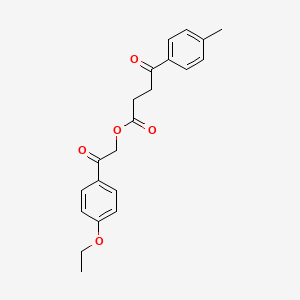
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoline derivatives. It is also known as NKH477 and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione involves the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). PDE is an enzyme that degrades cAMP, which is an important signaling molecule in various cellular processes. By inhibiting PDE, 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione increases the levels of cAMP, leading to the activation of various downstream signaling pathways.
Biochemical and physiological effects:
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of hepatic stellate cells, which are responsible for liver fibrosis. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various cell types. Additionally, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for PDE inhibition. This allows for the selective activation of downstream signaling pathways that are involved in various cellular processes. However, one of the limitations is its solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione. One direction is the investigation of its potential use in the treatment of other fibrotic diseases such as pulmonary fibrosis and cardiac fibrosis. Another direction is the investigation of its potential use in combination with other anti-cancer drugs for the treatment of cancer. Additionally, the development of more soluble analogs of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione could improve its use in lab experiments and potentially in clinical settings.
Conclusion:
In conclusion, 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. Its specificity for PDE inhibition and its anti-fibrotic, anti-inflammatory, and anti-proliferative effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to investigate its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione involves the reaction of heptylamine with 5-bromo-2-chloroisophthalic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-fibrotic, anti-inflammatory, and anti-proliferative effects in various in vitro and in vivo models. It has also been investigated for its potential use in the treatment of liver fibrosis, renal fibrosis, and cancer.
Propiedades
IUPAC Name |
5-bromo-2-heptylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-2-3-4-5-6-9-17-14(18)12-8-7-11(16)10-13(12)15(17)19/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWYRXPUYAWSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)

![4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5180815.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)



![1,3-dicyclohexyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180850.png)
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
